trans-2-Hydroxycyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC13814192
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8O3 |
|---|---|
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | (1S,2S)-2-hydroxycyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C5H8O3/c6-4-2-1-3(4)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
| Standard InChI Key | KLKIVLWAMBWIKQ-IMJSIDKUSA-N |
| Isomeric SMILES | C1C[C@@H]([C@H]1C(=O)O)O |
| SMILES | C1CC(C1C(=O)O)O |
| Canonical SMILES | C1CC(C1C(=O)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a puckered cyclobutane ring with bond angles deviating from the ideal tetrahedral geometry, resulting in significant ring strain (approximately 26–28 kcal/mol) . The trans-configuration of the hydroxyl and carboxylic acid groups minimizes steric clashes while optimizing hydrogen-bonding interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| IUPAC Name | (1R,2R)-2-hydroxycyclobutane-1-carboxylic acid |
| Boiling Point | 285–290°C (estimated) |
| Water Solubility | 12.7 mg/mL (predicted) |
The cyclobutane ring exhibits elongated C–C bonds (1.56–1.58 Å) compared to unstrained alkanes, enhancing π-character and influencing reactivity .
Stereochemical Considerations
The trans-diaxial arrangement of functional groups imposes conformational rigidity, reducing rotational freedom by ~70% compared to acyclic analogs . This feature is critical for stabilizing bioactive conformations in drug-receptor interactions, as demonstrated in kinase inhibitors like ARQ092 .
Synthetic Methodologies
Reduction of Cyclobutane Ketones
A common route involves the stereoselective reduction of 2-ketocyclobutane-1-carboxylates. For example, lithium tri-tert-butoxyaluminum hydride (LTBH) selectively reduces the ketone to a cis-diol intermediate, which undergoes epimerization under acidic conditions to yield the trans-isomer . Key steps include:
-
Dissolving 2-ketocyclobutane-1-methyl ester in tetrahydrofuran at -78°C.
-
Dropwise addition of LTBH (1.3 eq) to maintain stereocontrol.
-
Quenching with dilute HCl (pH 5–6) to prevent over-reduction.
-
Chromatographic purification to isolate trans-2-hydroxycyclobutane-1-carboxylic acid in 68–72% yield .
Benzilic Acid Rearrangement
Computational studies suggest that cyclobutane-1,2-dione undergoes hydroxide-mediated rearrangement to form 1-hydroxycyclopropane-1-carboxylate via a transition state with ΔG‡ ≈ 15 kcal/mol. While this pathway primarily yields cyclopropane derivatives, analogous mechanisms could be adapted for cyclobutane systems through strain-directed catalysis.
Biological Interactions and Applications
Enzyme Inhibition
The compound’s structural analogs exhibit competitive inhibition of bacterial O-acetylserine sulfhydrylase (OASS-A), a key enzyme in cysteine biosynthesis. Molecular docking simulations reveal that the hydroxyl group forms hydrogen bonds with Thr47 and Gln114, while the cyclobutane ring occupies a hydrophobic subpocket. This dual binding mode reduces OASS-A activity by 83% at 50 μM, suggesting potential as an antimicrobial agent.
Conformational Restriction in Drug Design
In oncology therapeutics, cyclobutane derivatives like TAK-828F (Figure 1) exploit ring strain to lock RORγt inhibitors in bioactive conformations, improving target engagement by 40-fold compared to flexible analogs . trans-2-Hydroxycyclobutane-1-carboxylic acid could similarly stabilize peptide linkers in antibody-drug conjugates (ADCs), enhancing tumor selectivity by resisting cathepsin B cleavage .
Figure 1. Structural comparison of (A) valine-citrulline linker and (B) cyclobutane-containing linker in ADCs .
Computational and Mechanistic Insights
Transition-State Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate that the compound’s hydroxyl group participates in a low-barrier hydrogen bond (LBHB) with adjacent carbonyl oxygens, stabilizing transition states during ester hydrolysis (ΔG‡ = 18.2 kcal/mol). This LBHB network explains its resistance to enzymatic degradation compared to cyclohexane analogs.
Solvent Effects
Molecular dynamics simulations reveal that aqueous solvation increases the compound’s dipole moment from 3.1 D (gas phase) to 5.8 D, enhancing solubility without compromising membrane permeability. The trans-configuration maintains a solvent-accessible surface area of 142 Ų, optimal for passive diffusion across biological barriers.
Industrial and Pharmacological Relevance
Scalable Synthesis
Recent patents describe a continuous-flow process for gram-scale production:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume